
2-Bromo-3-hydroxy-1-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-hydroxy-1-naphthoic acid is an organic compound with the molecular formula C11H7BrO3 It is a derivative of naphthoic acid, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the third position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxy-1-naphthoic acid can be synthesized through the bromination of 3-hydroxy-1-naphthoic acid. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product to achieve the desired purity levels. Techniques such as recrystallization or chromatography may be employed for this purpose.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-bromo-3-naphthoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: 2-Amino-3-hydroxy-1-naphthoic acid, 2-Thio-3-hydroxy-1-naphthoic acid.
Oxidation Products: 2-Bromo-3-naphthoic acid.
Coupling Products: Biaryl derivatives.
Applications De Recherche Scientifique
2-Bromo-3-hydroxy-1-naphthoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activities and used in the development of new drugs.
Dye and Pigment Industry: It can be used as a precursor for the synthesis of azo dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-hydroxy-1-naphthoic acid depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity and properties. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2-Hydroxy-1-naphthoic acid: Similar structure but lacks the bromine atom.
3-Hydroxy-2-naphthoic acid: Similar structure but with different positioning of the hydroxyl and carboxyl groups.
7-Bromo-3-hydroxy-2-naphthoic acid: Similar structure but with bromine at a different position.
Uniqueness: 2-Bromo-3-hydroxy-1-naphthoic acid is unique due to the specific positioning of the bromine and hydroxyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for specific synthetic applications and research purposes.
Propriétés
Numéro CAS |
95046-32-5 |
|---|---|
Formule moléculaire |
C11H7BrO3 |
Poids moléculaire |
267.07 g/mol |
Nom IUPAC |
2-bromo-3-hydroxynaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7BrO3/c12-10-8(13)5-6-3-1-2-4-7(6)9(10)11(14)15/h1-5,13H,(H,14,15) |
Clé InChI |
JTLGFIIPOXUJME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


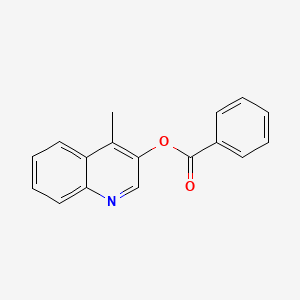
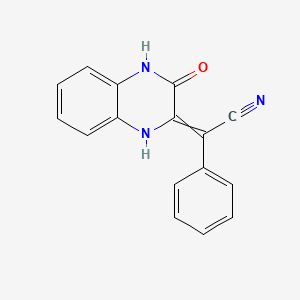
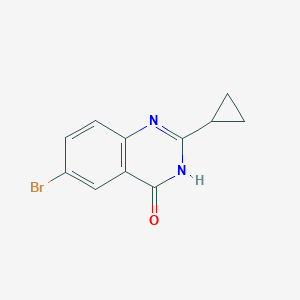
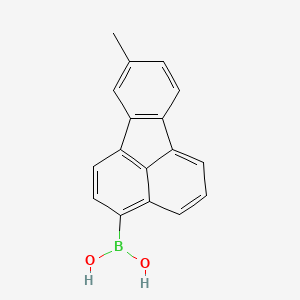
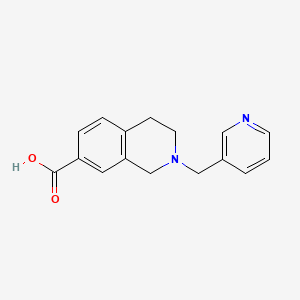

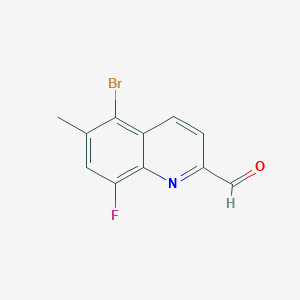

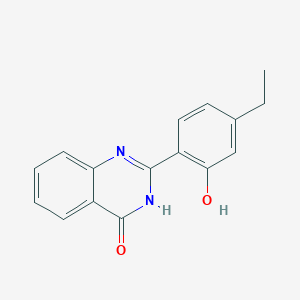

![N'-Hydroxy[(5-nitroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11854512.png)



